The compound 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic molecule that belongs to the class of imidazole-containing compounds. It is characterized by the presence of a thioether linkage and multiple aromatic rings, which contribute to its potential biological activity. The compound's chemical formula is , with a molecular weight of approximately 476.3 g/mol.
This compound is synthesized through multi-step organic reactions, often involving the formation of an imidazole ring and subsequent functionalization. The synthesis methods typically utilize various reagents and conditions to achieve the desired structure.
The compound can be classified as a thioether and imidazole derivative, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone generally involves several key steps:
Reagents commonly used in the synthesis include:
The molecular structure features a central imidazole ring substituted with various functional groups, including:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₄Cl₂F₃N₃O₂S |
Molecular Weight | 476.3 g/mol |
SMILES | CNC(=O)CSc1ncc(-c2ccc(Cl)c(Cl)c2)n1-c1ccc(OC(F)(F)F)cc1 |
The compound may undergo various chemical reactions, including:
Common conditions for these reactions include:
The mechanism of action for this compound likely involves interactions with specific biological targets, such as enzymes or receptors. The presence of multiple aromatic systems suggests potential for significant molecular interactions, possibly leading to inhibition of key pathways in target organisms.
Research has indicated that imidazole derivatives often exhibit antimicrobial properties by disrupting cellular processes in bacteria or cancer cells. The exact molecular targets would require further biochemical studies to elucidate.
While specific physical properties such as melting point and boiling point are not readily available, general observations include:
Key chemical properties include:
This compound shows promise in various scientific fields:
CAS No.: 119757-73-2
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 104332-28-7
CAS No.: 33984-05-3
CAS No.: